Lipophilicity Enhancement vs. Non-Fluorinated Parent
The fluorinated compound [3-(3-Fluorophenyl)oxiran-2-YL]methanol exhibits a computed logP value of approximately 1.26, which is 57.5% higher than the logP of the non-fluorinated parent compound (3-phenyloxiran-2-yl)methanol (XLogP3 = 0.8) [1]. This increase in lipophilicity is a direct consequence of the 3-fluoro substitution on the phenyl ring, which reduces polarity and enhances membrane permeability [2]. The chloro analog, [3-(3-chlorophenyl)oxiran-2-yl]methanol, has a computed XLogP3 of 1.4, representing only an 11.1% increase over the fluoro compound [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.25790 (computed) |
| Comparator Or Baseline | (3-phenyloxiran-2-yl)methanol: XLogP3 = 0.8 (PubChem computed); [3-(3-chlorophenyl)oxiran-2-yl]methanol: XLogP3 = 1.4 (computed) |
| Quantified Difference | Fluoro vs. non-fluorinated: 57.5% increase in LogP; Fluoro vs. chloro: 11.1% decrease in LogP |
| Conditions | Computed physicochemical property (XLogP3, LogP) based on molecular structure |
Why This Matters
Procurement decisions must account for the distinct lipophilicity profile of the fluoro compound, which directly impacts its behavior in biological assays and its suitability as a building block for CNS-targeted or membrane-permeable drug candidates.
- [1] ChemSrc. r,r-3-fluorophenylglycidol. CAS 693220-50-7. Available at: https://m.chemsrc.com/baike/954782.html View Source
- [2] PubChem. (3-phenyloxiran-2-yl)methanol. CID 89553. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/89553 View Source
- [3] AngeneChem. 2-Oxiranemethanol, 3-(3-chlorophenyl)-. CAS 125617-30-3. Available at: https://www.angenechem.com/125617-30-3 View Source
